molecular formula C6H10FNO3 B13418978 Acetic acid, (2-fluoroacetamido)-, ethyl ester CAS No. 372-74-7

Acetic acid, (2-fluoroacetamido)-, ethyl ester

Cat. No.: B13418978
CAS No.: 372-74-7
M. Wt: 163.15 g/mol
InChI Key: QIWSVAKAGUNSIK-UHFFFAOYSA-N
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Description

Acetic acid, (2-fluoroacetamido)-, ethyl ester is an organic compound with the molecular formula C6H10FNO3 It is a derivative of acetic acid where the hydrogen atom in the acetamido group is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-fluoroacetamido)-, ethyl ester typically involves the reaction of ethyl acetate with fluoroacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-fluoroacetamido)-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic acid, (2-fluoroacetamido)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (2-fluoroacetamido)-, ethyl ester involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (2-fluoroacetamido)-, ethyl ester is unique due to its specific structural features, such as the presence of both an ester and a fluoroacetamido group

Properties

CAS No.

372-74-7

Molecular Formula

C6H10FNO3

Molecular Weight

163.15 g/mol

IUPAC Name

ethyl 2-[(2-fluoroacetyl)amino]acetate

InChI

InChI=1S/C6H10FNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9)

InChI Key

QIWSVAKAGUNSIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CF

Origin of Product

United States

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